

# Application of Lanthanum Oxalate in Catalysis: Detailed Application Notes and Protocols

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## Compound of Interest

Compound Name: Lanthanum oxalate

Cat. No.: B1582769

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## Introduction

**Lanthanum oxalate** ( $\text{La}_2(\text{C}_2\text{O}_4)_3$ ) is a key inorganic compound that serves a dual role in the field of catalysis. Primarily, it is utilized as a crucial precursor for the synthesis of high-purity lanthanum oxide ( $\text{La}_2\text{O}_3$ ), a versatile and widely employed catalyst and catalyst support. Additionally, recent advancements have demonstrated the direct application of **lanthanum oxalate** within metal-organic frameworks (MOFs) for specific catalytic transformations.

These application notes provide detailed protocols and data for both the direct use of **lanthanum oxalate** in catalysis and its more common role as a precursor to catalytically active lanthanum oxide. The information is intended to guide researchers in the synthesis and application of these materials in various catalytic processes.

## Section 1: Lanthanum Oxalate as a Catalyst

### Precursor

The most significant application of **lanthanum oxalate** in catalysis is as a starting material for the preparation of lanthanum oxide ( $\text{La}_2\text{O}_3$ ). The thermal decomposition of **lanthanum oxalate** yields high-purity, nanostructured lanthanum oxide with desirable properties for catalytic applications.

## Synthesis of Lanthanum Oxalate Precursor

A common method for synthesizing **lanthanum oxalate** is through precipitation.<sup>[1]</sup>

### Experimental Protocol: Precipitation Synthesis of **Lanthanum Oxalate**

- **Dissolution:** Dissolve 1 mmol of lanthanum chloride hexahydrate ( $\text{LaCl}_3 \cdot 6\text{H}_2\text{O}$ ) in 5 mL of a 1:1 (v/v) water and ethanol mixed solvent to form a clear solution.
- **Addition of Complexing Agent:** Add an aqueous solution containing 1.2 mmol of trisodium citrate ( $\text{Na}_3\text{C}_6\text{H}_5\text{O}_7 \cdot 2\text{H}_2\text{O}$ ) to the lanthanum chloride solution.
- **Stirring:** Stir the mixture at room temperature for 30 minutes.
- **Precipitation:** Add 1.5 mmol of oxalic acid ( $\text{H}_2\text{C}_2\text{O}_4$ ) to the solution while stirring. A white colloidal solution will form.
- **Aging:** Transfer the solution to a sealed beaker and let it age for 24 hours at room temperature.<sup>[1]</sup>
- **Washing and Drying:** Wash the resulting precipitate several times with distilled water and then dry it at 80°C for 6 hours to obtain **lanthanum oxalate** decahydrate ( $\text{La}_2(\text{C}_2\text{O}_4)_3 \cdot 10\text{H}_2\text{O}$ ).<sup>[2]</sup>

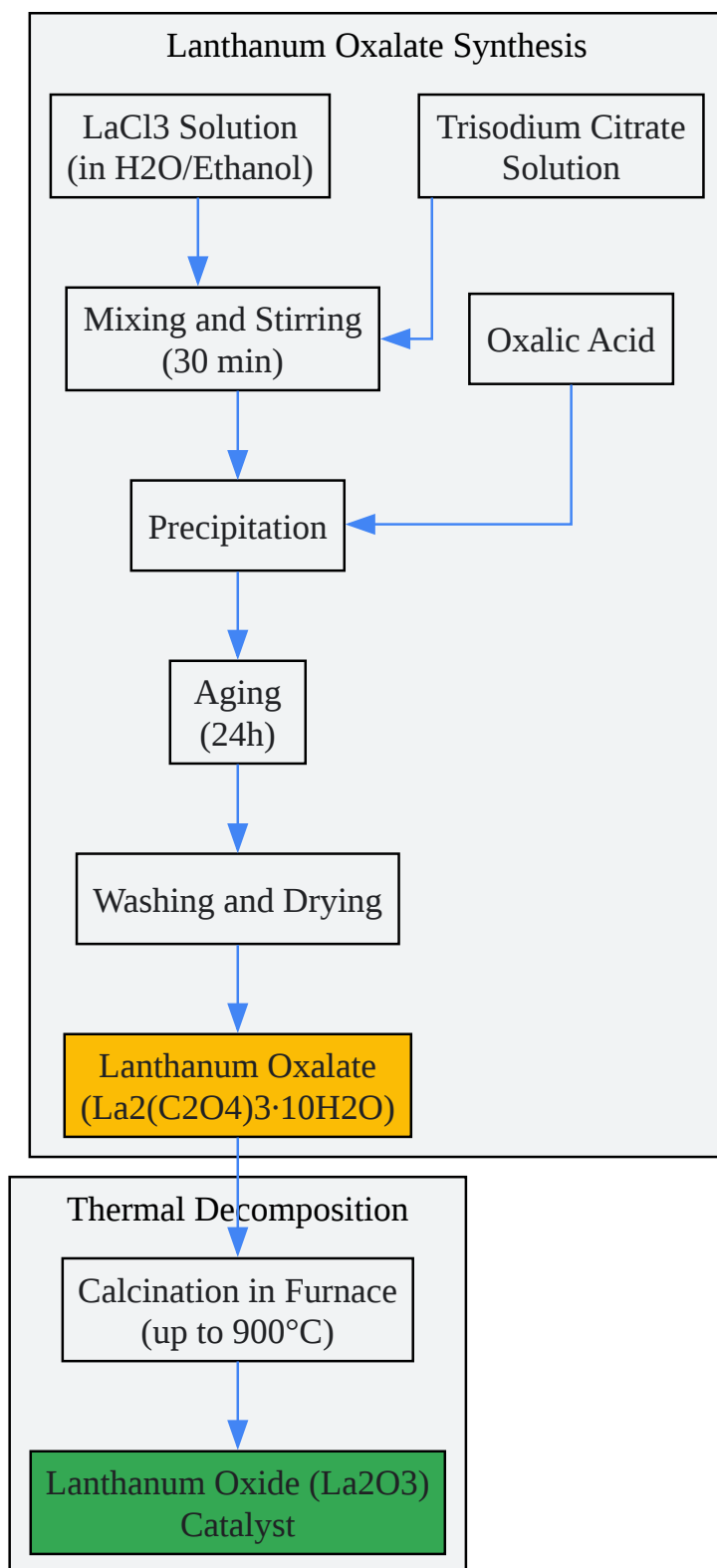
## Thermal Decomposition to Lanthanum Oxide ( $\text{La}_2\text{O}_3$ )

Lanthanum oxide is obtained by the calcination of the **lanthanum oxalate** precursor. The decomposition process typically occurs in stages, including dehydration and the subsequent decomposition of the anhydrous oxalate to the oxide.<sup>[3][4]</sup>

### Experimental Protocol: Thermal Decomposition of **Lanthanum Oxalate**

- **Placement:** Place a known quantity of the dried **lanthanum oxalate** powder in a ceramic crucible.
- **Calcination:** Heat the crucible in a furnace with a controlled atmosphere (typically air).
- **Temperature Program:**

- Heat from room temperature to 900°C.
- The decomposition of  $\text{La}_2(\text{C}_2\text{O}_4)_3 \cdot 10\text{H}_2\text{O}$  to  $\text{La}_2\text{O}_3$  is generally complete by 710°C.[4]
- Cooling: After calcination, allow the furnace to cool down to room temperature to obtain the final lanthanum oxide powder.



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**Fig. 1:** Workflow for the synthesis of La<sub>2</sub>O<sub>3</sub> from a **lanthanum oxalate** precursor.

## Catalytic Applications of Lanthanum Oxalate-Derived $\text{La}_2\text{O}_3$

Lanthanum oxide derived from the oxalate precursor is a highly effective catalyst in several important industrial reactions.

$\text{La}_2\text{O}_3$  is a well-known catalyst for the OCM reaction, which converts methane into more valuable  $\text{C}_2$  hydrocarbons (ethane and ethylene).

### Experimental Protocol: OCM Reaction

- Catalyst Loading: Load a specific amount of the  $\text{La}_2\text{O}_3$  catalyst into a fixed-bed reactor.
- Reaction Conditions:
  - Gas Mixture: Introduce a feed gas mixture of methane ( $\text{CH}_4$ ) and oxygen ( $\text{O}_2$ ), typically with a  $\text{CH}_4/\text{O}_2$  ratio of 3:1 to 10:1.[\[5\]](#)
  - Temperature: Heat the reactor to a temperature range of 550°C to 740°C.[\[5\]](#)
  - GHSV: Maintain a Gas Hourly Space Velocity (GHSV) in the range of 44,640 to 93,000  $\text{mL}\cdot\text{g}^{-1}\cdot\text{h}^{-1}$ .[\[5\]](#)
- Product Analysis: Analyze the effluent gas stream using online mass spectrometry or gas chromatography to determine methane conversion and  $\text{C}_2$  selectivity.[\[5\]](#)

Table 1: Performance of  $\text{La}_2\text{O}_3$  in Oxidative Coupling of Methane[\[5\]](#)

$\text{CH}_4/\text{O}_2$ Ratio	GHSV ( $\text{mL}\cdot\text{g}^{-1}\cdot\text{h}^{-1}$ )	Temperature (°C)	$\text{CH}_4$ Conversion (%)	$\text{C}_2$ Yield (%)
3:1	44,640	740	~25	~15
5:1	44,640	740	~18	~12
10:1	44,640	740	~10	~7

Lanthanum-promoted iron catalysts supported on  $\gamma$ - $\text{Al}_2\text{O}_3$ , where the lanthanum component can be derived from **lanthanum oxalate**, have shown high activity for the reduction of sulfur dioxide ( $\text{SO}_2$ ).

#### Experimental Protocol: $\text{SO}_2$ Reduction

- Catalyst Preparation: Prepare a 3%La-15%Fe/ $\gamma$ - $\text{Al}_2\text{O}_3$  catalyst via impregnation methods.
- Reaction Conditions:
  - Gas Mixture: Use a feed gas with a CO/ $\text{SO}_2$  molar ratio of 2.
  - Temperature: Set the reaction temperature to 380°C.
  - GHSV: Maintain a GHSV of 6000  $\text{h}^{-1}$ .
- Analysis: Monitor  $\text{SO}_2$  conversion and selectivity to elemental sulfur using appropriate analytical techniques.

Table 2: Catalytic Performance for  $\text{SO}_2$  Reduction

Catalyst	La Loading (wt%)	Temperature (°C)	GHSV ( $\text{h}^{-1}$ )	CO/ $\text{SO}_2$ Ratio	$\text{SO}_2$ Conversion (%)	Sulfur Selectivity (%)
15%Fe/ $\gamma$ - $\text{Al}_2\text{O}_3$	0	380	6000	2	~90	~98
3%La-15%Fe/ $\gamma$ - $\text{Al}_2\text{O}_3$	3	380	6000	2	98.92 ± 1.3	99.43 ± 0.7

## Section 2: Direct Catalytic Application of Lanthanum Oxalate in MOFs

Lanthanide-oxalate metal-organic frameworks (Ln-Ox MOFs) have emerged as effective heterogeneous catalysts, leveraging the Lewis acidic properties of the lanthanide centers.[5][6]

## Synthesis of Lanthanide-Oxalate MOFs (Ln-Ox MOFs)

Experimental Protocol: Solvothermal Synthesis of Ln-Ox MOFs[5]

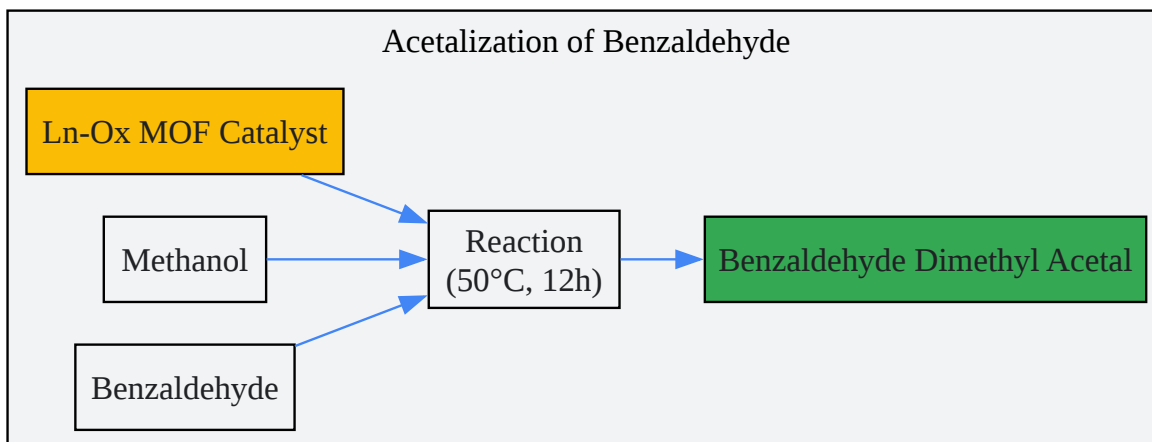
- **Solution Preparation:**
  - Dissolve 2.5 mmol (315 mg) of oxalic acid in 5 mL of dimethylformamide (DMF).
  - Dissolve 1 mmol of a lanthanide nitrate salt (e.g.,  $\text{La}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$ ) in 5 mL of deionized water.
- **Mixing:** Mix the two solutions together.
- **Solvothermal Reaction:** Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave and heat it at 120°C for 24 hours.
- **Product Recovery:** After cooling to room temperature, collect the crystalline product by filtration, wash with DMF and water, and dry in a vacuum oven.

## Catalytic Acetalization of Benzaldehyde

Ln-Ox MOFs have been successfully employed as catalysts for the acetalization of benzaldehyde with methanol.[5][7]

Experimental Protocol: Acetalization Reaction[5][7]

- **Catalyst Activation:** Activate the Ln-Ox MOF catalyst in a vacuum oven at 120°C for approximately 4 hours. Cool to room temperature under a nitrogen atmosphere.
- **Reaction Setup:** In a capped Pyrex glass vial, add 40 mg of the activated catalyst to a solution of 0.5 mmol (52  $\mu\text{L}$ ) of benzaldehyde in 1.5 mL of methanol.
- **Reaction Conditions:** Stir the reaction mixture at 50°C for 12 hours.
- **Analysis:** Determine the product yield by gas chromatography-mass spectrometry (GC-MS).



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